
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining benzimidazole and quinazoline moieties, with two methyl groups attached at the 8th and 9th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazoquinazolines typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with quinazoline derivatives. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazoquinazolines can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Industry: As components in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzimidazoquinazolines involves their interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some benzimidazoquinazolines have been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with a single benzimidazole ring.
Quinazoline: A compound with a quinazoline ring system.
Benzimidazoquinazoline: Compounds with different substituents or modifications on the benzimidazoquinazoline core.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 8,9-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 8,9-dimethyl groups may enhance its stability, solubility, or interaction with molecular targets compared to other similar compounds.
Propiedades
Número CAS |
32700-93-9 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
8,9-dimethyl-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C16H13N3O/c1-9-7-13-14(8-10(9)2)19-15(20)11-5-3-4-6-12(11)17-16(19)18-13/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
WRHSWQOQEQPFCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N3C(=O)C4=CC=CC=C4N=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


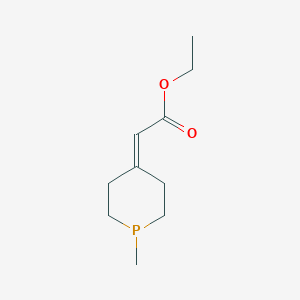

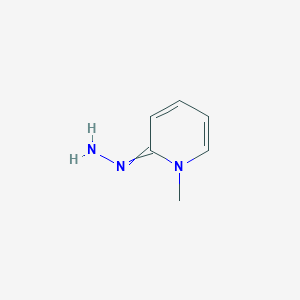
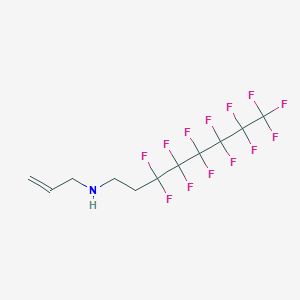
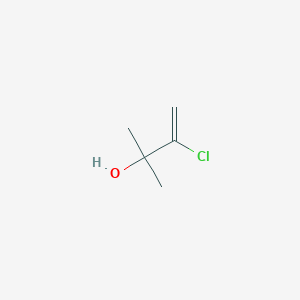



![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)

![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)
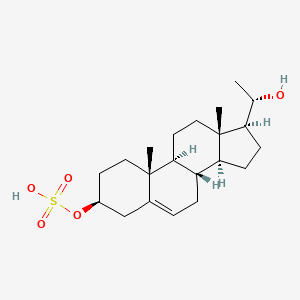
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
